![molecular formula C17H19N5O4 B2559910 2-(8-(benzyl(methyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 1021099-41-1](/img/structure/B2559910.png)
2-(8-(benzyl(methyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
Chemical Reactions Analysis
Amines, such as the one in the given compound, are known to act as weak organic bases and can react with acids to form salts . They can also undergo reactions like the Hofmann elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, melting point, boiling point, and reactivity. These properties can be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with complex structures including benzyl and amino groups focuses on synthesizing new chemical entities with potential biological activities. For instance, the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and various amino acids, demonstrates the chemical versatility and potential for creating bioactive molecules through the introduction of amino, methyl, and benzyl esters (Piekarska-Bartoszewicz & Tcmeriusz, 1993). Similar methodologies could be applied to the synthesis and modification of compounds like the one , aiming at generating new molecules with enhanced properties for various applications.
Potential Applications in Medicinal Chemistry
The structural elements present in the compound suggest potential applications in medicinal chemistry, especially in the design of drugs targeting specific biological pathways. Analogue structures have been utilized in the development of nucleotide analogues with potential therapeutic applications. For example, acyclic nucleotide analogues derived from N3-substituted isoguanine highlight the role of specific functional groups in modulating biological activity and provide a framework for the development of antiviral or anticancer agents (Alexander et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-[8-[benzyl(methyl)amino]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-19(9-11-7-5-4-6-8-11)16-18-14-13(22(16)10-12(23)24)15(25)21(3)17(26)20(14)2/h4-8H,9-10H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHUMTSUIPTCBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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